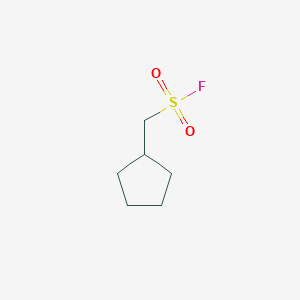amine](/img/structure/B13155601.png)
[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyrimidin-2-yl)methylamine is an organic compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further substituted with a methyl and ethylamine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the bromination of pyrimidine followed by the introduction of the methyl and ethylamine groups. One common method involves the reaction of 5-bromopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of (5-Bromopyrimidin-2-yl)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromopyrimidin-2-yl)methylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling, which are commonly used in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
(5-Bromopyrimidin-2-yl)methylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
(5-Bromopyrimidin-2-yl)methylamine can be compared with other similar compounds such as:
5-Bromopyrimidine: A simpler compound with only a bromine atom attached to the pyrimidine ring.
2-Bromo-5-pyrimidinamine: Another brominated pyrimidine derivative with an amino group instead of the methyl and ethylamine groups.
(5-Bromopyridin-2-yl)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine: A more complex compound with additional functional groups.
The uniqueness of (5-Bromopyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10BrN3 |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
N-[(5-bromopyrimidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H10BrN3/c1-2-9-5-7-10-3-6(8)4-11-7/h3-4,9H,2,5H2,1H3 |
Clave InChI |
JDUSCUXVYWVNTO-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



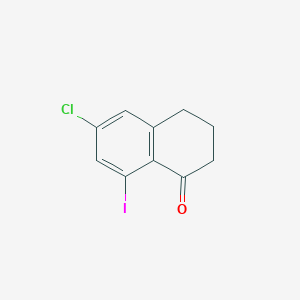
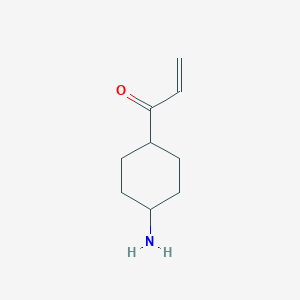

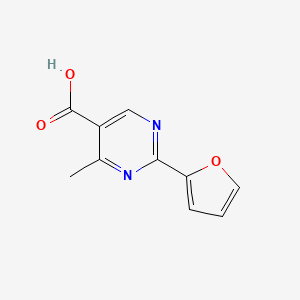
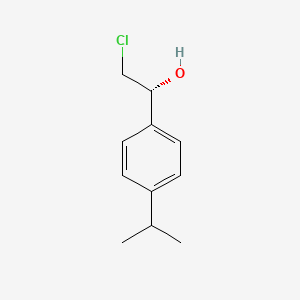
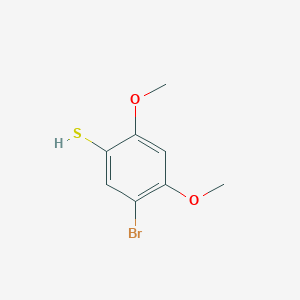


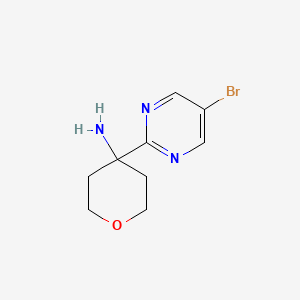


![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
